molecular formula C13H30ClNO2 B1670146 Decominol hydrochloride CAS No. 60812-23-9

Decominol hydrochloride

Cat. No.: B1670146
CAS No.: 60812-23-9
M. Wt: 267.83 g/mol
InChI Key: JZGHZXCZUAJOSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decominol hydrochloride (IUPAC: 3-decyloxy-2-hydroxy-1-aminopropane hydrochloride), also known as Ster 4 or PVA44, is a quaternary ammonium compound with a molecular weight of 267.5 g/mol . It exhibits bactericidal activity at concentrations as low as 0.05% under standardized conditions (NF T 72-151), though efficacy diminishes in the presence of organic matter (e.g., albumin-yeast extract) or hard water, requiring 2.5- to 5-fold higher concentrations . It is soluble in water, ethanol, and chloroform but insoluble in hexane, making it suitable for use in cosmetic formulations (up to 0.5%) and industrial disinfection, particularly for sterilizing surfaces in food-processing environments . Notably, Decominol lacks fungicidal and sporicidal activity at tested concentrations (10%), limiting its scope to bacterial decontamination .

Properties

CAS No.

60812-23-9

Molecular Formula

C13H30ClNO2

Molecular Weight

267.83 g/mol

IUPAC Name

1-amino-3-decoxypropan-2-ol;hydrochloride

InChI

InChI=1S/C13H29NO2.ClH/c1-2-3-4-5-6-7-8-9-10-16-12-13(15)11-14;/h13,15H,2-12,14H2,1H3;1H

InChI Key

JZGHZXCZUAJOSA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOCC(CN)O.Cl

Canonical SMILES

CCCCCCCCCCOCC(CN)O.Cl

Appearance

Solid powder

Other CAS No.

60812-23-9

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decominol hydrochloride;  2-Propanol, 1-amino-3-(decyloxy)-, hydrochloride;  UNII-76243FON6I.

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

Structural Analogues

Dequalinium Chloride
  • Structure : Bis-quaternary ammonium compound with dual hydrophobic chains.
  • Molecular Weight : ~527.5 g/mol (estimated).
  • Primary Use : Broad-spectrum antiseptic and disinfectant, effective against bacteria, fungi, and protozoa.
  • Key Differences: Dequalinium chloride’s bis-ammonium structure enhances membrane disruption, enabling sporicidal activity at lower concentrations compared to Decominol . Used clinically for oral and vaginal infections, whereas Decominol is restricted to industrial/cosmetic applications.
Benzalkonium Chloride (Hypothetical Comparison*)
  • Structure : Single quaternary ammonium with a benzyl group and alkyl chain (C12–C14).
  • Primary Use : Hospital-grade disinfectant and preservative.
  • Efficacy : Bactericidal at 0.01–0.1%, with fungicidal and virucidal activity .
  • Key Differences: Broader antimicrobial spectrum than Decominol, including activity against enveloped viruses. Higher toxicity limits cosmetic use, unlike Decominol.

Functional Analogues in Disinfection

Ethanol, 2-Diethylamino-, Hydrochloride
  • Structure: Tertiary amine hydrochloride with an ethanol backbone.
  • Primary Use : Industrial solvent and intermediate in surfactant synthesis.
  • Key Differences :
    • Lacks intrinsic antimicrobial activity; primarily utilized as a pH adjuster or stabilizer in formulations .
Amiloride Hydrochloride
  • Structure : Pyrazine-carbonyl-guanidine derivative.
  • Primary Use : Potassium-sparing diuretic (pharmaceutical).
  • Key Differences: No significant disinfectant properties; highlights the diversity of hydrochloride salts in medical vs. industrial roles .

Comparative Data Table

Compound Molecular Weight (g/mol) Antimicrobial Spectrum Effective Concentration Key Applications
Decominol Hydrochloride 267.5 Bactericidal (Gram+/−) 0.05–0.5% Cosmetics, surface disinfection
Dequalinium Chloride ~527.5 Bactericidal, fungicidal 0.01–0.1% Clinical antiseptic
Benzalkonium Chloride 354–380 Broad-spectrum (bacteria, fungi, viruses) 0.01–0.1% Hospital disinfectants
Amiloride Hydrochloride 266.1 None (diuretic) N/A Pharmaceutical

Research Findings and Limitations

  • Decominol’s Bactericidal Mechanism: The decyloxy chain disrupts bacterial membranes, while the hydrophilic ammonium group enhances solubility. This contrasts with bis-ammonium compounds like Dequalinium, which penetrate membranes more effectively .
  • Safety Profile: Approved for cosmetic use at 0.5%, Decominol’s toxicity data remain sparse compared to extensively studied compounds like benzalkonium chloride .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Decominol hydrochloride
Reactant of Route 2
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Decominol hydrochloride

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